3-(Morpholin-4-yl)oxan-4-amine
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Overview
Description
3-(Morpholin-4-yl)oxan-4-amine is an organic compound that features both a morpholine ring and an oxane ring. This compound is of interest due to its unique structure, which combines the properties of morpholine and oxane, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)oxan-4-amine typically involves the reaction of morpholine with oxirane derivatives under controlled conditions. One common method includes the use of 1,2-amino alcohols and aziridines as starting materials. The reaction proceeds through a sequence of coupling, cyclization, and reduction reactions, often catalyzed by transition metals .
Industrial Production Methods
Industrial production of this compound can be scaled up using eco-friendly and cost-effective processes. These methods often involve the use of solid-phase synthesis techniques and the application of green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-yl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: THF, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3-(Morpholin-4-yl)oxan-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-yl)oxan-4-amine involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes, affecting pathways related to cytokinesis and cell cycle regulation. The compound’s structure allows it to bind to active sites on enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A six-membered ring containing both oxygen and nitrogen atoms.
Oxane: A six-membered ring containing an oxygen atom.
Uniqueness
3-(Morpholin-4-yl)oxan-4-amine is unique due to its combination of morpholine and oxane rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility and effectiveness in various applications compared to compounds containing only one of these rings .
Conclusion
This compound is a compound of significant interest due to its unique structure and wide range of applications
Properties
Molecular Formula |
C9H18N2O2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-morpholin-4-yloxan-4-amine |
InChI |
InChI=1S/C9H18N2O2/c10-8-1-4-13-7-9(8)11-2-5-12-6-3-11/h8-9H,1-7,10H2 |
InChI Key |
CLWSDEIIIXMEDC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1N)N2CCOCC2 |
Origin of Product |
United States |
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